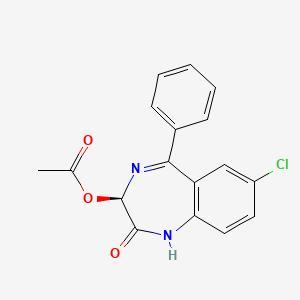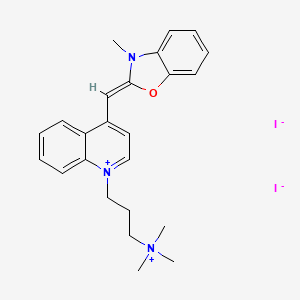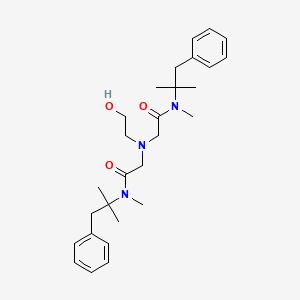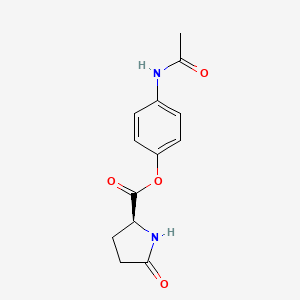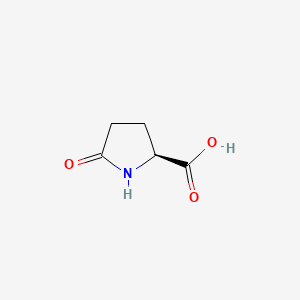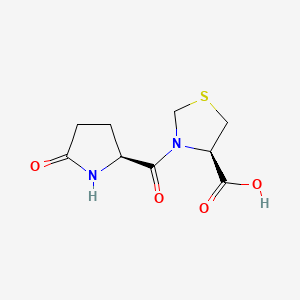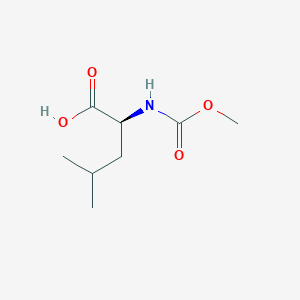
N-Carbomethoxy-L-Leucin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-Carbomethoxy-L-leucine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Medicine: N-Carbomethoxy-L-leucine is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
Target of Action
N-Carbomethoxy-L-leucine is a derivative of the amino acid leucine . It’s known that leucine and its derivatives interact with various transporters and enzymes in the body .
Mode of Action
It’s known that acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This switch in transporters allows for a different distribution and metabolic processing of the compound within the body .
Biochemical Pathways
It’s known that leucine and its derivatives can be involved in various metabolic pathways . For instance, leucine is part of the branched-chain amino acids catabolic pathway .
Pharmacokinetics
It’s known that acetylation of leucine changes its pharmacokinetic properties . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine . Moreover, the enantiomers of N-acetyl-leucine show unexpected and large differences in pharmacokinetics .
Result of Action
It’s known that n-acetyl-l-leucine, a related compound, is being developed as a drug for rare and common neurological disorders . It’s also known that N-acetyl-L-leucine enters metabolic pathways, and its effects are mediated via its metabolic products .
Action Environment
It’s known that the environment can affect the uptake and metabolism of leucine and its derivatives .
Biochemische Analyse
Biochemical Properties
N-Carbomethoxy-L-leucine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to inhibit leucine aminopeptidases, which are metalloexopeptidases that catalyze the sequential removal of leucine amino acids from the N-termini of polypeptides or proteins . This inhibition can affect various metabolic pathways and cellular processes, making N-Carbomethoxy-L-leucine a valuable tool in biochemical research.
Cellular Effects
N-Carbomethoxy-L-leucine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the mTORC1 signaling pathway, which is crucial for cell growth and proliferation . By blocking the inhibitory effect of the protein sestrin 2 on the GATOR2 complex, N-Carbomethoxy-L-leucine enhances mTORC1 activity, leading to increased protein synthesis and cell growth .
Molecular Mechanism
At the molecular level, N-Carbomethoxy-L-leucine exerts its effects through specific binding interactions with biomolecules. It is transported into cells via the L-type amino acid transporter 1 (LAT1), which facilitates its uptake and subsequent activation of the mTORC1 pathway . This activation involves the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1, leading to enhanced protein synthesis and cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Carbomethoxy-L-leucine can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, N-Carbomethoxy-L-leucine has been observed to maintain its inhibitory activity on leucine aminopeptidases over extended periods, making it a reliable tool for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of N-Carbomethoxy-L-leucine in animal models vary with different dosages. At lower doses, it has been shown to improve neurological symptoms and enhance motor and cognitive functions in models of Niemann-Pick disease type C . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
N-Carbomethoxy-L-leucine is involved in several metabolic pathways, including the catabolism of branched-chain amino acids. It is metabolized to produce acetoacetate and acetyl-CoA, which are key intermediates in energy production and biosynthetic processes . This compound also interacts with enzymes such as alanine-valine aminotransferase and pyruvate carboxylase, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, N-Carbomethoxy-L-leucine is transported and distributed via specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) plays a significant role in its uptake, particularly in tissues with high metabolic activity such as the brain and muscles . This transporter-mediated distribution ensures that N-Carbomethoxy-L-leucine reaches its target sites effectively.
Subcellular Localization
N-Carbomethoxy-L-leucine exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, its localization can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Carbomethoxy-L-leucine can be synthesized through the esterification of L-leucine with methanol in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of N-Carbomethoxy-L-leucine may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-Carbomethoxy-L-leucine undergoes various chemical reactions, including:
Hydrolysis: The ester bond in N-Carbomethoxy-L-leucine can be hydrolyzed to produce L-leucine and methanol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as amines or alcohols can be used to substitute the methoxycarbonyl group.
Major Products Formed:
Hydrolysis: L-leucine and methanol.
Substitution: Various derivatives depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-leucine: Another derivative of L-leucine, known for its therapeutic potential in treating neurological disorders.
L-Leucine: The parent amino acid, widely studied for its role in protein synthesis and metabolism.
Uniqueness: N-Carbomethoxy-L-leucine is unique due to its methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other leucine derivatives. This makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRGOLCTGVFFGS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74761-37-8 | |
| Record name | N-Carbomethoxy-L-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-methoxycarbonyl-L-Leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBOMETHOXY-L-LEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5876W7XGGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


